molecular formula C12H14N4O4S B1401504 Sulfadoxine D3 CAS No. 1262770-70-6

Sulfadoxine D3

Número de catálogo: B1401504
Número CAS: 1262770-70-6
Peso molecular: 313.35 g/mol
Clave InChI: PJSFRIWCGOHTNF-BMSJAHLVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulfadoxine D3 is a deuterium-labeled derivative of sulfadoxine, a sulfonamide antibiotic. Sulfonamides are a class of compounds known for their antimicrobial properties. This compound is primarily used as an analytical standard in scientific research, particularly in chromatographic investigations .

Mecanismo De Acción

Target of Action

Sulfadoxine D3 primarily targets two enzymes: Plasmodium dihydropteroate synthase and dihydrofolate reductase . These enzymes play a crucial role in the synthesis of folic acid, which is vital for the growth and reproduction of the Plasmodium parasite .

Mode of Action

This compound, being a sulfonamide antibiotic, acts as an antimetabolite . It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . By inhibiting the enzymes dihydropteroate synthase and dihydrofolate reductase, this compound interferes with the synthesis of folic acid . This disruption in the folic acid pathway hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, this compound prevents the conversion of PABA to folic acid . This disruption leads to a deficiency of folic acid, a vital nutrient for the Plasmodium parasite. As a result, the parasite has difficulty reproducing .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The population pharmacokinetics of this compound is best described by a one-compartment disposition model with first-order absorption and elimination . Factors such as body weight, age, and nutritional status significantly influence the pharmacokinetics of this compound .

Result of Action

The primary result of this compound’s action is the inhibition of the growth and reproduction of the Plasmodium parasite . By interfering with the synthesis of folic acid, this compound hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum . This leads to a decrease in the number of parasites, thereby alleviating the symptoms of malaria.

Análisis Bioquímico

Biochemical Properties

Sulfadoxine D3 plays a crucial role in biochemical reactions, primarily as an inhibitor of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. This inhibition disrupts the production of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for DNA synthesis and repair. This compound interacts with dihydropteroate synthase by mimicking para-aminobenzoic acid, a substrate for the enzyme, thereby competitively inhibiting its activity .

Cellular Effects

This compound affects various types of cells by inhibiting folate synthesis, which is critical for cell division and growth. This inhibition leads to a decrease in DNA synthesis and repair, affecting rapidly dividing cells such as bacteria and certain types of cancer cells. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by altering the availability of folate, a cofactor in numerous biochemical reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid to dihydropteroate. This binding interaction is competitive, meaning that this compound competes with para-aminobenzoic acid for the active site of the enzyme. The inhibition of dihydropteroate synthase by this compound leads to a decrease in the production of dihydrofolic acid and subsequently tetrahydrofolic acid, disrupting DNA synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of folate synthesis, resulting in long-term effects on cellular function, including reduced cell proliferation and increased cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits dihydropteroate synthase without causing significant toxicity. At high doses, this compound can lead to toxic effects, including liver and kidney damage, due to the accumulation of unmetabolized drug. Threshold effects have been observed, where a certain dosage level is required to achieve effective inhibition of folate synthesis without causing adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of folate synthesis. It interacts with dihydropteroate synthase, an enzyme that catalyzes the formation of dihydropteroate from para-aminobenzoic acid and pteridine. By inhibiting this enzyme, this compound disrupts the production of dihydrofolic acid, a key intermediate in the synthesis of tetrahydrofolic acid. This disruption affects the overall metabolic flux and levels of metabolites involved in folate-dependent biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound within the body can affect its localization and efficacy, with higher concentrations observed in tissues with high metabolic activity .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase. The compound may also be directed to specific subcellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as it needs to be in proximity to its target enzyme to exert its inhibitory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sulfadoxine D3 involves the incorporation of deuterium atoms into the sulfadoxine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain consistency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

Sulfadoxine D3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Pharmacological Applications

2.1 Treatment of Malaria

  • Combination Therapy: Sulfadoxine D3 is primarily used in combination with pyrimethamine for the treatment and prevention of malaria caused by Plasmodium falciparum and P. vivax. This combination is particularly effective against chloroquine-resistant strains .
  • Mechanism of Action: It inhibits dihydropteroate synthase, a key enzyme in the folate synthesis pathway of the parasite, thus preventing its growth and reproduction .

2.2 Other Infections

  • Bacterial Infections: Beyond malaria, sulfadoxine has shown efficacy against various bacterial infections, including respiratory and urinary tract infections. It is also used in veterinary medicine for treating infections in livestock .
  • Preventive Treatment in Pregnancy: Intermittent preventive treatment with sulfadoxine-pyrimethamine during pregnancy has been associated with improved birth outcomes and reduced risk of maternal infections .

Pharmacokinetic Studies

Recent studies have focused on the pharmacokinetics of this compound to optimize dosing regimens:

  • High-Performance Liquid Chromatography (HPLC): A sensitive HPLC method has been developed to analyze plasma concentrations of sulfadoxine and pyrimethamine in small sample volumes, facilitating pharmacokinetic studies in vulnerable populations such as pregnant women .
  • Population Pharmacokinetics: Research indicates that pregnancy significantly affects the pharmacokinetics of sulfadoxine, necessitating adjusted dosing strategies to maintain therapeutic efficacy .

Case Studies and Clinical Trials

4.1 Efficacy in Malaria Treatment

  • A study involving pregnant women demonstrated that a single dose of sulfadoxine-pyrimethamine significantly reduced malaria incidence compared to untreated controls, highlighting its effectiveness as a preventive measure .

4.2 Broader Antimicrobial Effects

  • Research has indicated that sulfadoxine-pyrimethamine may also reduce the incidence of sexually transmitted infections and improve maternal health outcomes beyond its antimalarial properties .

Data Table: Summary of Key Findings

Application AreaDescriptionStudy Reference
Malaria TreatmentEffective against chloroquine-resistant Plasmodium species ,
Bacterial InfectionsUsed for respiratory and urinary tract infections ,
Pregnancy OutcomesImproves birthweight and reduces maternal infections
PharmacokineticsAffected by pregnancy; requires adjusted dosing
Detection MethodsHPLC developed for low-volume plasma samples

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness of Sulfadoxine D3

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical chemistry. The incorporation of deuterium atoms allows for more precise and accurate measurements in mass spectrometry and other analytical techniques. This makes this compound an invaluable tool in research and quality control .

Actividad Biológica

Sulfadoxine D3 is a deuterium-labeled derivative of sulfadoxine, a sulfonamide antibiotic primarily used in combination with pyrimethamine for the treatment of malaria caused by Plasmodium falciparum. This compound's biological activity is crucial for understanding its efficacy, resistance mechanisms, and potential applications in therapeutic settings.

Sulfadoxine acts by inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in Plasmodium parasites. By blocking this pathway, sulfadoxine leads to a depletion of tetrahydrofolate, a critical cofactor for nucleotide synthesis, ultimately impairing DNA replication and cell division in the parasites .

Binding Affinity and Resistance

Research indicates that mutations in the DHPS gene can significantly affect the binding affinity of sulfadoxine. For instance, a specific mutation (V585) in P. vivax has been linked to reduced binding efficiency, contributing to innate resistance against sulfadoxine . The presence of such mutations highlights the need for ongoing surveillance of resistance patterns in malaria-endemic regions.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. In a study involving pregnant women and non-pregnant controls, it was found that pregnancy significantly alters the pharmacokinetics of sulfadoxine. Specifically, lower plasma concentrations were observed in pregnant women, which could compromise treatment efficacy .

Table 1: Pharmacokinetic Parameters of this compound

ParameterNon-Pregnant WomenPregnant Women
Area Under Curve (AUC)33,284 mg·h/L22,315 mg·h/L
Maximum Concentration (Cmax)106,065 µg/L72,115 µg/L
Time to Peak Concentration (Tmax)4 hours4 hours

Clinical Efficacy

Sulfadoxine-pyrimethamine (SP) has been widely used as a first-line treatment for uncomplicated malaria. However, clinical trials have shown varying efficacy rates due to emerging resistance. A study conducted in Cameroon demonstrated that while SP remains effective for many patients, adverse hematological events were reported in a small percentage of cases .

Case Study: Efficacy in Pediatric Patients

In a randomized control trial assessing the efficacy of SP compared to other antimalarials in young children, results indicated that while SP was generally well-tolerated, there were cases of delayed parasitological response (DPR). This finding underscores the importance of monitoring treatment outcomes and adapting strategies accordingly .

Resistance Mechanisms

The development of resistance to sulfadoxine is primarily attributed to genetic mutations in the DHPS gene. The correlation between these mutations and clinical outcomes has been documented extensively. For example, a study involving patients from the Peruvian Amazon found that higher numbers of mutations were associated with increased inhibitory concentration values for both sulfadoxine and pyrimethamine .

Table 2: Mutations Associated with Resistance

Mutation TypeImpact on Efficacy
Single Mutation (108N)Moderate increase in resistance
Multiple MutationsSignificant treatment failure

Future Directions

Given the rising resistance to sulfadoxine-pyrimethamine combinations, there is an urgent need for alternative treatments and strategies. Research into novel combinations and higher dosing regimens during pregnancy could enhance therapeutic outcomes. Additionally, ongoing genomic surveillance will be critical for understanding resistance patterns and informing treatment protocols.

Propiedades

IUPAC Name

4-amino-N-[5-methoxy-6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSFRIWCGOHTNF-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=NC(=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746796
Record name 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262770-70-6
Record name 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfadoxine D3
Reactant of Route 2
Sulfadoxine D3
Reactant of Route 3
Sulfadoxine D3
Reactant of Route 4
Sulfadoxine D3
Reactant of Route 5
Reactant of Route 5
Sulfadoxine D3
Reactant of Route 6
Sulfadoxine D3
Customer
Q & A

Q1: What is the role of Sulfadoxine-D3 in analytical chemistry, particularly in analyzing Sulfonamides in food samples?

A1: Sulfadoxine-D3 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for quantifying Sulfonamides in biological matrices. [, ] Its use helps improve the accuracy and reliability of these methods by accounting for variations during sample preparation and analysis.

Q2: Can you explain the significance of using deuterated compounds like Sulfadoxine-D3 in analytical techniques like LC-MS/MS?

A2: Deuterated compounds like Sulfadoxine-D3 share similar chemical properties with their non-deuterated counterparts but exhibit different masses due to the presence of deuterium (heavy hydrogen) instead of hydrogen atoms. [, ] This difference in mass is easily detectable by mass spectrometry. When used as internal standards in LC-MS/MS, they help correct for variations in ionization efficiency, analyte loss during sample preparation, and instrument fluctuations, leading to more precise and accurate quantification of target analytes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.